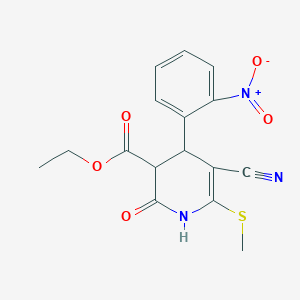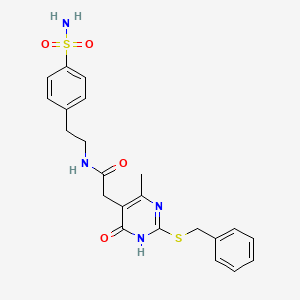![molecular formula C19H26N2O4 B2363330 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-mesityloxalamide CAS No. 899734-39-5](/img/structure/B2363330.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-mesityloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-mesityloxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The compound is also known as Dioxolane-Amide or DOA and has a molecular formula of C25H31N2O5.4]nonan-2-ylmethyl)-N2-mesityloxalamide.
科学的研究の応用
Synthesis and Characterization
- Canpolat and Kaya (2004) synthesized vic-dioxime ligands containing the 1,3-dioxolane ring and demonstrated their utility in forming metal complexes with CoII, NiII, CuII, and ZnII. These complexes exhibit distinct coordination properties and have been characterized using various analytical techniques (Canpolat & Kaya, 2004).
Medicinal Chemistry
- Franchini et al. (2014, 2017) explored the structure-affinity/activity relationships of 1,4-dioxaspiro[4.5]decane-based ligands at α1 and 5-HT1A receptors. These studies led to the identification of compounds with potential as α1 receptor antagonists and 5-HT1AR agonists, contributing valuable insights into receptor-ligand interactions (Franchini et al., 2014), (Franchini et al., 2017).
Anticonvulsant Properties
- Farrar et al. (1993) reported on the anticonvulsant activity of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, highlighting several substituted benzyloxy compounds with notable efficacy (Farrar et al., 1993).
Immunological and Pharmacological Potential
- Zhang and Nan (2017) described an efficient synthesis method for the 1,6-dioxaspiro[4.4]nonan-2-one motif of the immunosuppressive triterpenoid Phainanoid F, demonstrating its relevance in medicinal chemistry (Zhang & Nan, 2017).
Pheromone Research
- Francke and Reith (1979) identified 2-Ethyl-1,6-dioxaspiro[4.4]nonan (Chalcogran) as an aggregation pheromone in bark beetles, leading to the synthesis and study of similar spirocyclic ketals for applications in entomology (Francke & Reith, 1979).
Chemical Synthesis and Characterization
- Additional studies by Canpolat and Kaya (2004), Santos et al. (2000), Alonso et al. (2005), and others have contributed to the understanding of the synthesis, characterization, and potential applications of derivatives of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-mesityloxalamide in various fields such as chemistry and pharmacology (Canpolat & Kaya, 2004), (Santos et al., 2000), (Alonso et al., 2005).
特性
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-12-8-13(2)16(14(3)9-12)21-18(23)17(22)20-10-15-11-24-19(25-15)6-4-5-7-19/h8-9,15H,4-7,10-11H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOHHYRNGIGEOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2COC3(O2)CCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-N-acetyl-2-[(2,4-difluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2363250.png)

![Ethyl 5-methyl-4-[(1,3-thiazol-2-ylamino)carbonyl]-3-isoxazolecarboxylate](/img/structure/B2363252.png)
![3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2363254.png)
![3-[4-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2363256.png)
![N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2363258.png)


![N-(benzo[d]thiazol-2-yl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2363262.png)
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-phenoxybenzenesulfonamide](/img/structure/B2363264.png)

